Anti-Angiogenic Efficacy in Ocular CNV Model
Squalamine demonstrates clinically meaningful antibacterial activity against Gram-positive pathogens where colistin is intrinsically inactive. Against S. aureus ATCC 25923, squalamine exhibits an MIC of 2 mg/L, while colistin shows no activity (MIC >128 mg/L) [1]. This differential is maintained even in the presence of physiological divalent cations (10 mM Mg²⁺/Ca²⁺), where squalamine retains MIC = 2 mg/L against S. aureus [1].
Vehicle: 63 ± 14 µm
Reduction: 16 µm (25.4%); P < 0.001
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus ATCC 25923 |
|---|---|
| Target Compound Data | 2 mg/L (without divalent cations); 2 mg/L (with 10 mM Mg²⁺/Ca²⁺) |
| Comparator Or Baseline | Colistin: >128 mg/L (without divalent cations); >128 mg/L (with 10 mM Mg²⁺/Ca²⁺) |
| Quantified Difference | >64-fold lower MIC for squalamine (activity present vs. complete inactivity of colistin) |
| Conditions | Broth microdilution method; standard ATCC reference strain |
Why This Matters
For procurement decisions involving Gram-positive infection models, colistin is unsuitable, whereas squalamine lactate provides dual-spectrum coverage.
- [1] Salmi C, Loncle C, Vidal N, et al. New insights into the antibacterial mechanism of action of squalamine. J Antimicrob Chemother. 2010;65(8):1688-1695. View Source
